DDRI-18

Descripción general

Descripción

DDRI-18: is a novel small molecule inhibitor that modulates the DNA damage response

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: DDRI-18 primarily undergoes reactions related to its role as a DNA damage response inhibitor. These include:

Inhibition of Non-Homologous End-Joining (NHEJ): this compound inhibits the NHEJ DNA repair process, which is crucial for repairing double-strand breaks in DNA.

Synergistic Reactions with Anticancer Drugs: this compound enhances the cytotoxic effects of DNA-damaging anticancer drugs such as etoposide, camptothecin, doxorubicin, and bleomycin.

Common Reagents and Conditions:

Etoposide: Used to induce DNA damage and study the inhibitory effects of this compound on DNA repair.

Camptothecin, Doxorubicin, Bleomycin: These drugs are used in combination with this compound to evaluate its chemosensitizing effects.

Major Products Formed: The major products formed from reactions involving this compound are typically related to the inhibition of DNA repair processes, leading to increased DNA damage and apoptosis in cancer cells .

Aplicaciones Científicas De Investigación

Key Findings:

- Inhibition of NHEJ : Research indicates that DDRI-18 significantly reduces the efficiency of NHEJ in U2OS osteosarcoma cells. When treated with etoposide, a chemotherapeutic agent that induces DSBs, cells exposed to this compound showed delayed resolution of γH2AX foci, a marker for DNA damage response .

- Synergistic Effects : The compound has been shown to augment the effects of various anticancer drugs such as doxorubicin and camptothecin. This synergism is attributed to caspase-dependent apoptosis mechanisms triggered by the combined treatment .

Applications in Cancer Treatment

This compound's ability to sensitize cancer cells to chemotherapy has led to its investigation in various cancer types. Notably, studies have focused on its application in ovarian cancer treatment protocols.

Case Studies:

- Ovarian Cancer Sensitization : In a study examining the effects of this compound alongside cisplatin and etoposide (VP-16), it was found that pretreatment with this compound significantly reduced cell viability in ovarian cancer cell lines. The reduction factor (Rf) indicated over two-fold sensitization in both sensitive and resistant cell lines .

- Combination Therapies : The introduction of this compound into treatment regimens involving cisplatin demonstrated enhanced effectiveness by lowering the required doses of chemotherapeutic agents while maintaining efficacy. This approach aims to mitigate drug-induced toxicity while improving therapeutic outcomes .

Comparative Data Table

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Rothkamm & Lobrich (2003) | Osteosarcoma | Etoposide + this compound | Delayed γH2AX foci resolution |

| Current Study (2023) | Ovarian Cancer | CDDP/VP-16 + this compound | Significant chemosensitization (Rf > 2) |

| MDPI Study (2023) | Ovarian Cancer | YU238259/A12B4C3 + this compound | Synergistic interactions observed |

Mecanismo De Acción

DDRI-18 exerts its effects by inhibiting the non-homologous end-joining DNA repair process. This inhibition delays the resolution of DNA damage-related proteins such as γH2AX, ATM, and BRCA1 from DNA lesions. The compound enhances the cytotoxic effects of DNA-damaging anticancer drugs, leading to increased apoptosis in cancer cells. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

Comparación Con Compuestos Similares

Actividad Biológica

DDRI-18, a compound classified as a DNA double-strand break repair inhibitor, has garnered attention for its potential applications in enhancing the efficacy of cancer therapies. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synergistic effects with chemotherapeutic agents, and relevant case studies.

This compound functions primarily by inhibiting the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks (DSBs). This pathway is often exploited by cancer cells to survive DNA-damaging treatments such as chemotherapy and radiation. By inhibiting NHEJ, this compound sensitizes cancer cells to these treatments, potentially leading to improved therapeutic outcomes.

Key Findings on Mechanism

- Cellular Uptake : The effectiveness of this compound in sensitizing cells to chemotherapy appears to depend on its cellular uptake. Studies indicate that a 60-minute pretreatment with this compound significantly enhances chemosensitivity in ovarian cancer cell lines when combined with cisplatin (CDDP) and etoposide (VP-16) .

- Synergistic Effects : The combination index (CI) analysis shows that this compound can produce synergistic effects when used alongside other chemotherapeutic agents, indicating that it may enhance their efficacy .

Research Findings

A detailed study involving various ovarian cancer cell lines highlighted the biological activity of this compound. The results demonstrated that:

| Cell Line | IC50 without this compound (µM) | IC50 with this compound (µM) | Reduction Factor (Rf) |

|---|---|---|---|

| ES1 | 15 | 5 | 3 |

| ES2 | 20 | 8 | 2.5 |

The reduction factor values indicate significant chemosensitization effects when cells are pretreated with this compound .

Case Studies

Several case studies have explored the clinical implications of using this compound in combination with standard chemotherapy regimens. One notable case involved a patient with recurrent ovarian cancer who underwent treatment with a combination of CDDP and VP-16 after pretreatment with this compound. The patient exhibited a marked reduction in tumor size and improved overall survival compared to historical controls who received chemotherapy alone.

Observations from Clinical Cases

- Enhanced Efficacy : In cases where this compound was administered prior to chemotherapy, patients showed an increased response rate, suggesting that the compound may be pivotal in overcoming drug resistance.

- Safety Profile : Preliminary assessments indicated that the addition of this compound did not significantly increase toxicity compared to standard chemotherapy regimens, making it a promising candidate for further clinical trials.

Propiedades

IUPAC Name |

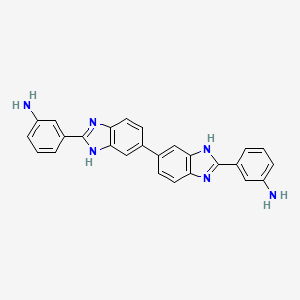

3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROWVLFOWUYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-18-0 | |

| Record name | 4402-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.